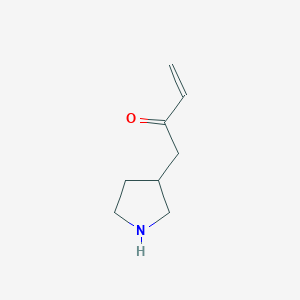
1-(Pyrrolidin-3-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)but-3-en-2-one is a chemical compound that features a pyrrolidine ring attached to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)but-3-en-2-one typically involves the reaction of pyrrolidine with but-3-en-2-one under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the butenone. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the butenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Pyrrolidin-3-yl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the butenone moiety may participate in electrophilic or nucleophilic reactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A structurally related compound with a lactam ring, known for its biological activity and use in pharmaceuticals.
Pyrrolidin-2,5-dione: Another related compound with applications in medicinal chemistry.
Pyrrolidine: The parent compound, widely used as a building block in organic synthesis.
Uniqueness: 1-(Pyrrolidin-3-yl)but-3-en-2-one is unique due to the presence of both a pyrrolidine ring and a butenone moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)5-7-3-4-9-6-7/h2,7,9H,1,3-6H2 |
Clé InChI |
IFRWNVUGTNONOV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


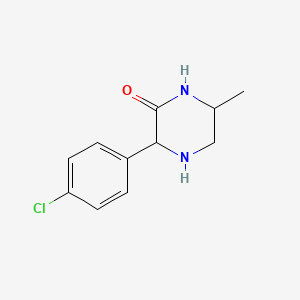
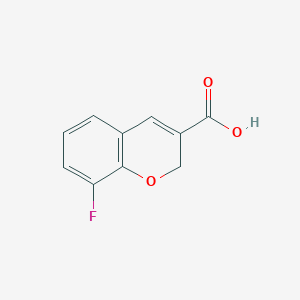
![4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine](/img/structure/B13237047.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13237052.png)
![2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol](/img/structure/B13237053.png)
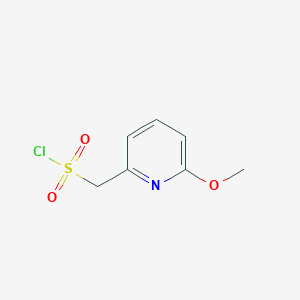
![2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B13237060.png)
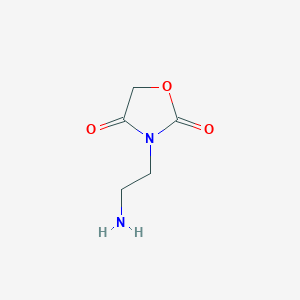
![Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine](/img/structure/B13237068.png)
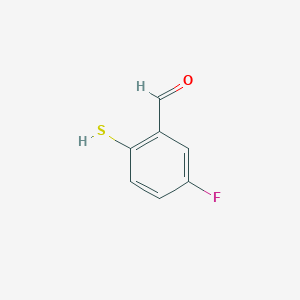
![1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)
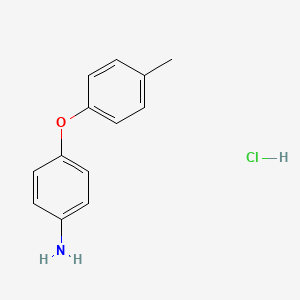
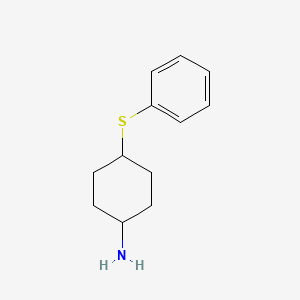
![2,7-Diazaspiro[4.5]decan-6-one](/img/structure/B13237127.png)
